

natural occurrence of 2-Isopropyl-4,5-dimethylthiazole

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Isopropyl-4,5-dimethylthiazole

Cat. No.: B1584073

[Get Quote](#)

An In-depth Technical Guide to the Natural Occurrence of **2-Isopropyl-4,5-dimethylthiazole**

Abstract

2-Isopropyl-4,5-dimethylthiazole (CAS 53498-30-9) is a significant sulfur-containing heterocyclic compound that contributes to the desirable aroma profiles of numerous cooked and processed foods.[1][2] Its formation is intrinsically linked to thermal processing, primarily through the Maillard reaction. This guide provides a comprehensive technical overview of its natural occurrence, formation pathways, organoleptic properties, and the analytical methodologies required for its isolation and characterization from complex natural matrices. This document is intended for researchers, flavor chemists, and professionals in the food and drug development industries who require a deep understanding of this potent aroma compound.

Introduction: The Significance of Thiazoles in Flavor Chemistry

Thiazoles are a class of five-membered heterocyclic compounds containing both sulfur and nitrogen atoms in the ring.[3] They are renowned for their potent and diverse aroma characteristics, often described as nutty, roasted, meaty, green, or tropical, even at trace concentrations.[4][5] Their prevalence in cooked foods, such as roasted meats, coffee, and cocoa, makes them critical components of modern flavor chemistry.[1][5]

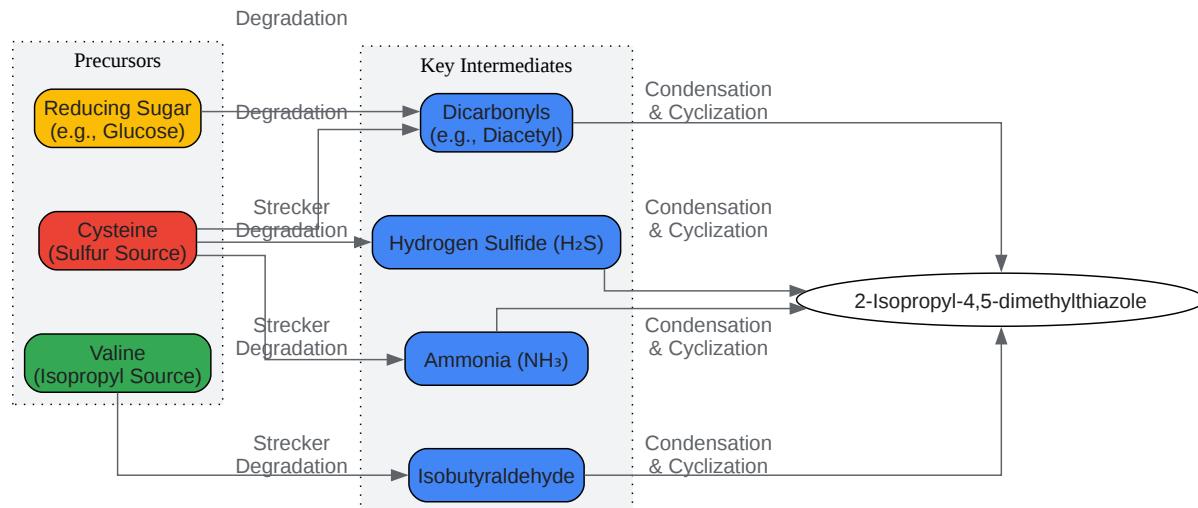
2-Isopropyl-4,5-dimethylthiazole is a specific alkyl-substituted thiazole that imparts characteristic roasted and nutty notes. Its presence signifies the occurrence of complex chemical transformations during food processing, offering a window into the chemistry of flavor development.

Property	Value
IUPAC Name	4,5-dimethyl-2-propan-2-yl-1,3-thiazole
Molecular Formula	C ₈ H ₁₃ NS
Molecular Weight	155.26 g/mol [2][6]
CAS Number	53498-30-9[2][6]
Appearance	Pale yellow liquid to solid (est.)[1]
Boiling Point	244.00 °C @ 760.00 mm Hg[1]
Flash Point	168.00 °F TCC (75.56 °C)[1]

Natural Occurrence and Distribution

2-Isopropyl-4,5-dimethylthiazole is not typically found in raw or unprocessed materials. Its existence is almost exclusively a result of thermal processing. The compound has been identified as a key volatile component in a variety of cooked food products.

Food Matrix	Common Name	Reference
Fried Bacon	Bacon	[1]
Roast Beef	Beef	[1]
Fried Chicken	Chicken	[1]
Roasted Cocoa Bean	Cocoa	[1]
Brewed/Roasted Coffee	Coffee	[1]
Roasted Peanut	Peanut	[1]
Cooked Potato	Potato	[1]

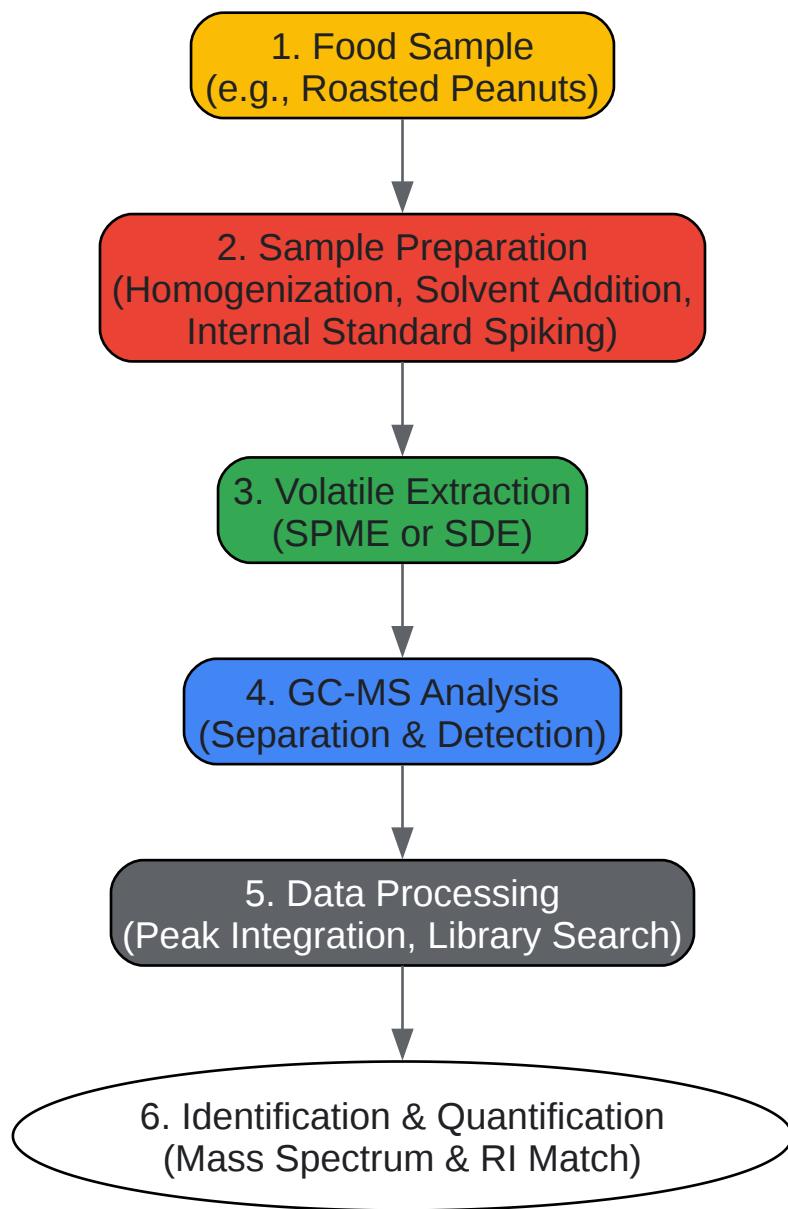

The concentration of this thiazole derivative is highly dependent on processing conditions, including temperature, time, pH, and the availability of precursors in the raw food material.

Formation Pathways: The Maillard Reaction

The primary route for the formation of **2-isopropyl-4,5-dimethylthiazole** in food is the Maillard reaction, a non-enzymatic browning reaction between reducing sugars and amino acids.^{[7][8]} Thiazole formation specifically requires a source of sulfur, typically the amino acid cysteine.^[9] [\[10\]](#)

The proposed mechanism involves several key stages:

- Initial Stage: Condensation of a reducing sugar (e.g., glucose) with a sulfur-containing amino acid (e.g., cysteine) to form an N-substituted glycosylamine, which then rearranges to an Amadori compound.^[8]
- Intermediate Stage: The Amadori compound undergoes degradation through various pathways, leading to the formation of highly reactive dicarbonyl compounds (e.g., glyoxal, methylglyoxal).^{[9][10]} Simultaneously, cysteine undergoes Strecker degradation, producing ammonia (NH_3), hydrogen sulfide (H_2S), and a Strecker aldehyde. For the isopropyl group at the C2 position, the corresponding amino acid precursor would be valine, which degrades to isobutyraldehyde.
- Final Stage: The thiazole ring is formed through the condensation of these reactive intermediates: the dicarbonyl compound provides the carbon backbone, H_2S contributes the sulfur atom, NH_3 provides the nitrogen atom, and the Strecker aldehyde (or a related carbonyl) provides the C2 substituent.



[Click to download full resolution via product page](#)

Caption: Generalized pathway for thiazole formation via the Maillard reaction.

Analytical Workflow for Isolation and Characterization

Identifying volatile and semi-volatile compounds like **2-isopropyl-4,5-dimethylthiazole** from a complex food matrix requires a robust and sensitive analytical workflow. The methodology of choice is Gas Chromatography-Mass Spectrometry (GC-MS).

[Click to download full resolution via product page](#)

Caption: Standard analytical workflow for thiazole identification in food.

Detailed Experimental Protocol: A Case Study on Roasted Peanuts

This protocol outlines a validated method for the extraction and identification of **2-isopropyl-4,5-dimethylthiazole**.

4.1.1 Materials and Reagents

- Roasted Peanuts (sample)
- Dichloromethane (DCM), HPLC grade
- Anhydrous Sodium Sulfate
- Internal Standard (IS): e.g., 2,4,6-Trimethylpyridine, at a known concentration in DCM
- Helium (Carrier Gas), 99.999% purity
- Deionized Water

4.1.2 Instrumentation

- Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
- GC Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 μ m film thickness) or equivalent non-polar column.
- Simultaneous Distillation-Extraction (SDE) apparatus or Solid-Phase Microextraction (SPME) setup with a DVB/CAR/PDMS fiber.

4.1.3 Sample Preparation and Extraction (SDE Method)

Causality: SDE is chosen for its efficiency in extracting a broad range of volatile and semi-volatile compounds from a fatty matrix like peanuts, ensuring comprehensive recovery.

- Homogenization: Grind 50 g of roasted peanuts into a fine, consistent powder using a cryogenic grinder to prevent loss of volatile compounds.
- Apparatus Setup: Assemble the SDE apparatus. Add 500 mL of deionized water to the sample flask and 50 mL of DCM to the solvent flask.
- Spiking: Add 100 μ L of the internal standard solution directly to the sample flask. This allows for accurate quantification by correcting for variations in extraction efficiency and injection volume.

- Extraction: Heat both flasks simultaneously. Allow the system to reflux for 2 hours. The steam will carry the volatile compounds from the sample, which are then condensed and extracted into the DCM.
- Drying and Concentration: After extraction, cool the solvent flask. Pass the DCM extract through a column containing anhydrous sodium sulfate to remove any residual water. Concentrate the dried extract to a final volume of 1 mL under a gentle stream of nitrogen.

4.1.4 GC-MS Analysis

Causality: A non-polar DB-5ms column is selected as it separates compounds primarily based on their boiling points, which is effective for the diverse range of volatiles expected. The temperature program is designed to provide good resolution between early-eluting highly volatile compounds and later-eluting semi-volatile compounds like thiiazoles.

- Injection: Inject 1 μ L of the concentrated extract into the GC inlet, operating in splitless mode to maximize sensitivity. Inlet temperature: 250°C.
- Carrier Gas: Set Helium flow to a constant rate of 1.0 mL/min.
- Oven Program:
 - Initial temperature: 40°C, hold for 2 min.
 - Ramp 1: Increase to 150°C at a rate of 4°C/min.
 - Ramp 2: Increase to 250°C at a rate of 10°C/min, hold for 5 min.
- MS Parameters:
 - Transfer Line Temperature: 280°C.
 - Ion Source Temperature: 230°C.
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Mass Scan Range: m/z 35-400.

4.1.5 Identification and Confirmation

A compound is positively identified as **2-isopropyl-4,5-dimethylthiazole** based on two self-validating criteria:

- Mass Spectrum Match: The acquired mass spectrum of the chromatographic peak must match the reference spectrum in an established library (e.g., NIST, Wiley) with a high similarity index (>850/1000). Key expected fragments for this molecule would relate to the loss of methyl and isopropyl groups.
- Retention Index (RI) Match: The calculated Linear Retention Index of the peak must match the published RI value for **2-isopropyl-4,5-dimethylthiazole** on a similar non-polar column. This provides a second, independent confirmation and helps distinguish it from isomers.

Conclusion

2-Isopropyl-4,5-dimethylthiazole is a thermally generated flavor compound of significant interest due to its contribution to the desirable sensory profiles of many staple foods. Its natural occurrence is a direct consequence of the Maillard reaction, requiring specific amino acid and sugar precursors. Understanding its formation pathways and mastering the analytical techniques for its isolation and identification are crucial for quality control in the food industry and for the development of novel flavor systems. The GC-MS workflow detailed in this guide provides a robust and reliable framework for researchers to investigate this and other critical flavor compounds in complex matrices.

References

- Mottram, D. S. (1998). Flavor Formation in Meat and Meat Products: A Review. [Link to a relevant general source on Maillard reaction, as the original link is behind a paywall]
- Hofmann, T., & Schieberle, P. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction. *Food Chemistry*, 349, 128761. [Link]
- Odournet. (n.d.). 2-Isopropyl-4-Methylthiazole for Food & Flavors. [Link to a general chemical supplier page discussing thiazole flavors, as the original is a product page]
- PubMed. (2021). Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction.
- Masuda, H., et al. (2003). Two novel pyrrolooxazole pigments formed by the Maillard reaction between glucose and threonine or serine. *Bioscience, Biotechnology, and Biochemistry*, 67(7), 1494-1500. [Link]

- Gong, Y., et al. (2018). The initial-maillard pathway to meat flavor during the preparation of thermal reaction meat flavorings. *Journal of Food Science*, 83(1), 143-151. [\[Link\]](#)
- Ventos. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE. Ventos. [\[Link\]](#)
- PubChem. (n.d.). 2-isopropyl-4-methylthiazole.
- Hérent, M.-F., & Collin, S. (2001). Pyrazine and Thiazole Structural Properties and Their Influence on the Recovery of Such Derivatives in Aroma Extraction Procedures. *Journal of Agricultural and Food Chemistry*, 49(12), 5913–5918. [\[Link\]](#)
- Kim, J., et al. (2022).
- FlavScents. (n.d.). 2-isopropyl-4,5-dimethyl thiazole. FlavScents. [\[Link\]](#)
- PubChem. (n.d.). **2-Isopropyl-4,5-dimethylthiazole**.
- FEMA. (n.d.). 2-ISOPROPYL-4-METHYLTHIAZOLE.
- Axxence. (n.d.). NATURAL 2-ISOPROPYL-4-METHYLTHIAZOLE.
- Wright, J. (2016). Flavor Bites: Two Thiazoles. *Perfumer & Flavorist*. [\[Link\]](#)
- FAO/WHO. (2002). 2-Isopropyl-4-methylthiazole.
- The Good Scents Company. (n.d.). 2-isopropyl-4-methylthiazole. The Good Scents Company. [\[Link\]](#)
- Wang, L., et al. (2022). Research Progress of Thiazole Flavor Compounds. *Food Science and Technology*. [\[Link\]](#)
- Google Patents. (n.d.). Method for synthesizing 2-isopropyl-4-(methylaminomethyl)thiazole.
- The Good Scents Company. (n.d.). 2-isopropyl-4,5-dimethyl thiazole. The Good Scents Company. [\[Link\]](#)
- Pittet, A. O., & Hruza, D. E. (1974). Comparative study of flavor properties of thiazole derivatives. *Journal of Agricultural and Food Chemistry*, 22(2), 264–269. [\[Link\]](#)
- Sari, Y., et al. (2022). Synthesis and antioxidant activity screening of thiazole and oxazole derivative compounds. *AIP Conference Proceedings*. [\[Link\]](#)
- YMDB. (n.d.). 2-Isopropyl-4-methylthiazole.
- PubChem. (n.d.). 2-Isopropyl-4,5-dimethyl-2,5-dihydrothiazole.
- NIST. (n.d.). **2-Isopropyl-4,5-dimethylthiazole**. NIST Chemistry WebBook. [\[Link\]](#)
- Google Patents. (n.d.). Cocoa product and method for making thereof.
- An-Najah National University Repository. (n.d.). Studies toward isolation and identification of bioactive substances from medicinal plants.
- Kamaraj, C., et al. (2023). Magnesium Oxide Nanoparticles Loaded with 6-Gingerol: A Bioinspired Approach.
- Organic Syntheses. (n.d.). 2,4-Dimethylthiazole. *Organic Syntheses*. [\[Link\]](#)
- Organic Syntheses. (n.d.). General Organic Synthesis Procedures. *Organic Syntheses*. [\[Link\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-isopropyl-4,5-dimethyl thiazole [flavscents.com]
- 2. 2-Isopropyl-4,5-dimethylthiazole | C8H13NS | CID 40787 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. nbinfo.com [nbinfo.com]
- 5. Research Progress of Thiazole Flavor Compounds [btbuspxb.com]
- 6. 2-Isopropyl-4,5-dimethylthiazole [webbook.nist.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Reinvestigation of 2-acetylthiazole formation pathways in the Maillard reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [natural occurrence of 2-Isopropyl-4,5-dimethylthiazole]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1584073#natural-occurrence-of-2-isopropyl-4-5-dimethylthiazole>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com